N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. The presence of multiple functional groups, such as chloro, methoxy, and carboxamide, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are integrated into the process to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are common choices.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: Biologically, N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide has shown promise in various assays. It can act as a ligand for certain receptors, making it useful in studying biological pathways and drug discovery.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Its structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylen)amine
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-22-11-3-4-12-15(7-11)25-17(16(12)19)18(21)20-8-10-2-5-13-14(6-10)24-9-23-13/h2-7H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZJPJFXGFQAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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